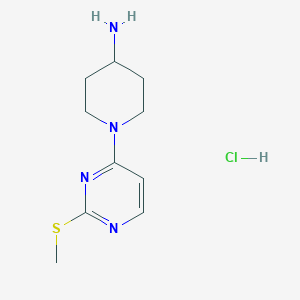

1-(2-(Methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride

Description

1-(2-(Methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride is a heterocyclic compound featuring a pyrimidine ring substituted with a methylthio (-SCH₃) group at position 2 and a piperidin-4-amine moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. This compound is synthesized via nucleophilic substitution reactions, as exemplified in related pyrimidine derivatives (e.g., coupling of 4-chloro-2-(methylthio)pyrimidine with piperidin-4-amine under basic conditions) . Its structural framework is of interest in drug discovery, particularly for targeting enzymes or receptors that recognize pyrimidine-based scaffolds.

Properties

IUPAC Name |

1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4S.ClH/c1-15-10-12-5-2-9(13-10)14-6-3-8(11)4-7-14;/h2,5,8H,3-4,6-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPPWOBUKNHKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N2CCC(CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261230-78-7 | |

| Record name | 4-Piperidinamine, 1-[2-(methylthio)-4-pyrimidinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

1-(2-(Methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and metabolic disorders. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉ClN₄S, with a molecular weight of approximately 274.81 g/mol. The compound features a methylthio group attached to a pyrimidine ring and a piperidine moiety, which contributes to its unique biological properties.

Research indicates that compounds similar to this compound may act as inhibitors of key protein kinases involved in cell signaling pathways, particularly Protein Kinase B (Akt) and heat shock proteins. These interactions are crucial for regulating cell proliferation and apoptosis, making them potential targets for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation and migration. For instance, compounds with structural similarities have shown effectiveness against various cancer cell lines, including lung and breast cancer cells. The inhibition of cell growth has been linked to the modulation of signaling pathways that control cell survival and death .

| Compound | Target | Activity |

|---|---|---|

| 1-(2-(Methylthio)pyrimidin-4-yl)piperidin-4-amine | Protein Kinase B (Akt) | Inhibitor |

| Derivative A | Heat Shock Proteins | Inhibitor |

| Derivative B | EGFR T790M/L858R | Selective inhibitor |

Cancer Therapy Applications

In a notable study, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could significantly reduce the viability of cancer cells by increasing reactive oxygen species (ROS) levels and modulating ferroptosis-related pathways .

Another study highlighted the compound's ability to bind selectively to specific kinases, demonstrating low cytotoxicity against non-cancerous cells while effectively inhibiting tumor growth in vitro .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Pyrimidine Ring : Using appropriate reagents to introduce the methylthio group.

- Piperidine Formation : Synthesizing the piperidine moiety through cyclization reactions.

- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt for improved stability and solubility.

These synthetic routes highlight both the complexity and versatility involved in producing this compound and its analogs.

Scientific Research Applications

Medicinal Chemistry

1-(2-(Methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride is primarily investigated for its role as a potential therapeutic agent. Research indicates that derivatives of piperidine and pyrimidine can act as inhibitors of protein kinases, particularly Protein Kinase B (Akt) and heat shock proteins. These interactions are crucial in cancer therapy and metabolic disorders, where modulation of signaling pathways is essential .

The compound's interaction studies reveal its binding affinity to various biological targets, suggesting potential applications in pharmacology. Notably, compounds with similar structures have demonstrated significant biological activities, such as:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | Pyrrolo-pyrimidine core | Inhibitor of Protein Kinase B |

| N-(trifluoromethyl)pyrimidin-4-amines | Trifluoromethyl substitution | GPR119 agonist |

| Piperidine derivatives with various substituents | Diverse functional groups on piperidine | Heat shock protein inhibitors |

The specific combination of the methylthio group and the pyrimidine-piperidine framework may confer distinct pharmacological properties compared to other compounds .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Pyrimidine Ring : Utilizing precursors that contain sulfur and nitrogen functionalities.

- Piperidine Ring Construction : Employing amination reactions to introduce the piperidine moiety.

- Hydrochloride Salt Formation : Converting the base compound into its hydrochloride form for improved solubility and stability.

These synthetic routes highlight the complexity involved in producing this compound and its analogs .

Case Studies

Several studies have explored the efficacy of compounds similar to this compound in preclinical models:

- Cancer Therapeutics : Research indicates that piperidine derivatives can inhibit tumor growth by targeting specific signaling pathways related to cell survival and proliferation.

- Metabolic Disorders : Compounds exhibiting GPR119 agonist activity have shown promise in enhancing insulin secretion and reducing blood glucose levels.

These findings underscore the therapeutic potential of this class of compounds in treating complex diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties are influenced by its pyrimidine substituents, piperidine modifications, and salt form. Below is a detailed comparison with key analogs:

Structural Modifications on the Pyrimidine Ring

a) 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine Hydrochloride

- Key Differences : A methoxy (-OCH₃) group at pyrimidine position 6 and N-methylation of the piperidine amine.

- Impact: The electron-donating methoxy group may alter electronic distribution, affecting binding to targets like kinases.

b) N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)piperidin-3-amine Hydrochloride (CAS 1420813-69-9)

Piperidine Ring Replacements

a) N1-(2-(Methylthio)pyrimidin-4-yl)cyclohexane-1,4-diamine Hydrochloride (CAS 1420973-31-4)

- Key Differences : Piperidine replaced with cyclohexane diamine.

- The dual amine groups may enhance solubility but introduce charge-related toxicity risks .

b) C-[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methylamine Hydrochloride

Functional Group Modifications

a) 1-(Methylsulfonyl)piperidin-4-amine Hydrochloride (CAS 651057-01-1)

- Key Differences : Pyrimidine replaced with a methylsulfonyl (-SO₂CH₃) group.

- Impact :

b) 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Formula | Molecular Weight | Key Features | Potential Advantages |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₆ClN₅S | 289.78 | Pyrimidine with -SCH₃, piperidin-4-amine | Balanced solubility and target interaction |

| 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine HCl | C₁₂H₂₁ClN₄OS | 304.84 | Methoxy at C6, N-methyl piperidine | Enhanced metabolic stability |

| N1-(2-(Methylthio)pyrimidin-4-yl)cyclohexane-1,4-diamine HCl | C₁₁H₂₀ClN₅S | 289.83 | Cyclohexane diamine backbone | Improved solubility |

| 1-(Methylsulfonyl)piperidin-4-amine HCl | C₆H₁₅ClN₂O₂S | 214.71 | Sulfonyl group instead of pyrimidine | High polarity for aqueous environments |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-(Methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride?

- Methodology : A common approach involves arylation of a piperidin-4-amine derivative with a 4-chloro-2-(methylthio)pyrimidine precursor. For example, sodium hydride (NaH) in dimethylformamide (DMF) can act as a base to facilitate nucleophilic substitution (SAr) at the pyrimidine's C4 position . Post-synthetic oxidation of the methylthio group (e.g., using Oxone® in MeOH/HO) may modify reactivity for downstream applications .

- Validation : Confirm reaction completion via LCMS (e.g., m/z [M+H] tracking) and purity by HPLC (retention time comparison) .

Q. How can structural integrity and purity be validated for this compound?

- Analytical Techniques :

- LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z 411 [M+H]) and retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for small-molecule refinement to resolve bond lengths, angles, and stereochemistry .

- NMR : Assign peaks for the methylthio group (~δ 2.5 ppm for SCH) and piperidine protons (δ 1.5–3.5 ppm) .

Q. What safety precautions are critical during handling?

- Safety Protocols :

- Avoid inhalation or skin contact; use PPE (gloves, lab coat, goggles).

- In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical advice .

- Store at room temperature in a dry, well-ventilated area .

Advanced Research Questions

Q. How can the methylthio group be functionally modified to enhance biological activity?

- Chemical Modifications :

- Oxidation : Convert -SCH to -SOCH using Oxone® to increase electrophilicity and target binding affinity .

- Alkylation/Cross-Coupling : Introduce substituents via Suzuki-Miyaura coupling or nucleophilic displacement .

Q. What computational tools are suitable for predicting target interactions?

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets like kinases or GPCRs, leveraging crystallographic data for validation .

- MD Simulations : Run GROMACS/NAMD to study conformational dynamics of the piperidine ring and methylthio group under physiological conditions .

Q. How should contradictory bioactivity data between studies be resolved?

- Troubleshooting Steps :

- Purity Reassessment : Verify compound integrity via LCMS and elemental analysis .

- Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) to minimize variability .

- Orthogonal Validation : Cross-check results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What role does the piperidine ring conformation play in target engagement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.